Product packaging for Diphosphoric acid, bis(2-ethylhexyl) ester(Cat. No.:CAS No. 26836-28-2)

Diphosphoric acid, bis(2-ethylhexyl) ester

Cat. No.: B15344243
CAS No.: 26836-28-2
M. Wt: 402.40 g/mol
InChI Key: BDIZXIOWAPGQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diphosphoric acid, bis(2-ethylhexyl) ester is an organophosphate compound of significant interest in advanced chemical and materials research. It is closely related to the well-studied extractant Di(2-ethylhexyl)phosphoric acid (DEHPA/HDEHP), a diester of phosphoric acid and 2-ethylhexanol . This class of compounds is primarily valued for its exceptional ability to form complexes with metal ions, making it a critical reagent in hydrometallurgy for the solvent extraction and separation of valuable metals . Researchers utilize its properties for the selective recovery and purification of metals such as uranium, vanadium, and lanthanides (rare-earth metals) from aqueous solutions . The extraction mechanism involves the compound acting as a cation exchanger, where the hydrogen ion of the phosphate group is replaced by a metal ion to form a complex that is soluble in organic diluents like kerosene . Beyond metal extraction, its surface-active properties are also explored in materials science. For instance, bis(2-ethylhexyl) phosphate is used to improve the dispersion stability of hybrid nanomaterials (e.g., Al2O3/TiO2) in synthetic lubricants (PAO6 oil), which is crucial for developing advanced nanolubricants with enhanced tribological and thermal performance . In toxicological studies, related esters like Tris(2-ethylhexyl) phosphate (TEHP) are investigated for in vivo effects, noting that compounds in this class can be enzymatically hydrolyzed in biological systems . This product is intended for research and further chemical synthesis. It is not for diagnostic or therapeutic use, and is strictly for use by qualified professionals. Handle with care; this material is harmful in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36O7P2 B15344243 Diphosphoric acid, bis(2-ethylhexyl) ester CAS No. 26836-28-2

Properties

CAS No.

26836-28-2

Molecular Formula

C16H36O7P2

Molecular Weight

402.40 g/mol

IUPAC Name

bis(2-ethylhexyl) phosphono phosphate

InChI

InChI=1S/C16H36O7P2/c1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H2,17,18,19)

InChI Key

BDIZXIOWAPGQTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Phosphorylation with Phosphorus Oxychloride

The foundational method for synthesizing bis(2-ethylhexyl) phosphate involves the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol. This exothermic process typically proceeds in a stepwise manner:

  • Esterification : POCl₃ reacts with 2-ethylhexanol at low temperatures (0–10°C) to form mono- and di-esters.
  • Hydrolysis : Controlled addition of aqueous sodium hydroxide (20–60% concentration) hydrolyzes intermediates to the final product.

Early iterations of this method faced challenges such as low yields (70–85%) due to incomplete esterification and side reactions. For instance, residual HCl gas generated during the reaction inhibits equilibrium shifts toward product formation, necessitating efficient gas removal systems.

Catalytic Innovations in Synthesis

Aluminum Chloride-Based Composite Catalysts

A breakthrough documented in patent CN105440072A involves a composite catalyst system comprising aluminum chloride (AlCl₃), 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium vanadate (NH₄VO₃). This system enhances Lewis acidity, accelerating the esterification and hydrolysis steps.

Procedure :

  • Catalyst Preparation : AlCl₃ is mixed with 0.1–0.5 wt% 1-ethyl-3-methylimidazole fluoroform sulfonate and 0.01–0.05 wt% NH₄VO₃.
  • Reaction : Phosphorus oxychloride, catalyst (0.1–5 wt%), and 2-ethylhexanol (molar ratio 1:1.5–2.5) are reacted at 40–70°C for 1–4 hours.
  • Workup : NaOH solution is added to neutralize HCl, followed by washing, filtration, and vacuum distillation.

Performance :

Catalyst System Temperature (°C) Yield (%)
AlCl₃ + Ionic Liquid 60 95
AlCl₃ Alone 60 88

The composite catalyst improves yield by 7–10% compared to AlCl₃ alone, attributed to enhanced proton mobility and reduced side reactions.

Ionic Liquid-Mediated Biphasic Systems

Recent studies propose using protic ionic liquids (e.g., triethylammonium sulfate) to create biphasic systems, enabling continuous HCl removal and catalyst reuse. In this setup:

  • Upper Phase : Contains the ester product and unreacted alcohol.
  • Lower Phase : Ionic liquid and water, facilitating catalyst recovery.

Advantages :

  • Yields exceed 90% at 120°C with a 6:1 alcohol-to-acid ratio.
  • The ionic liquid retains 97% activity after five cycles, reducing waste.

Comparative Analysis of Methodologies

Yield and Efficiency

Traditional methods prioritize simplicity but suffer from equilibrium limitations. Catalytic approaches address this via:

  • Acid Management : Composite catalysts stabilize intermediates, while ionic liquids sequester HCl.
  • Temperature Control : Lower reaction temperatures (40–70°C vs. 160–270°C in transesterification) minimize decomposition.

Environmental and Economic Considerations

  • Catalyst Cost : AlCl₃-based systems are cost-effective but require post-reaction neutralization. Ionic liquids offer reusability but entail higher initial costs.
  • Waste Reduction : Biphasic systems reduce solvent use by 30–40% compared to conventional dilutions.

Chemical Reactions Analysis

Types of Reactions: Diphosphoric acid, bis(2-ethylhexyl) ester can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield diphosphoric acid and 2-ethylhexanol.

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Hydrolysis: Diphosphoric acid and 2-ethylhexanol

  • Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used

  • Reduction: Reduced forms of the compound

Scientific Research Applications

Diphosphoric acid, bis(2-ethylhexyl) ester is used in various scientific research applications due to its unique properties:

  • Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used as a plasticizer, flame retardant, and in the production of lubricants and hydraulic fluids.

Mechanism of Action

The mechanism by which diphosphoric acid, bis(2-ethylhexyl) ester exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparative Data Table

Compound CAS Number Molecular Formula Key Applications Structural Distinction
DEHPA 298-07-7 C₁₆H₃₅O₄P Metal extraction, additives Diester with 2-ethylhexyl groups
Phosphoric Acid 2-Ethylhexyl Ester 12645-31-7 C₈H₁₉O₄P Surfactants, corrosion inhibition Mono-/di-ester mixture
DEHP 117-81-7 C₂₄H₃₈O₄ Plasticizer Phthalate core
Bis(2-methoxyethyl) Methylphosphonate 6069-09-6 C₇H₁₇O₅P Flame retardants Phosphonate group
Di(dioctylpyrophosphato) Titanate 65467-75-6 C₃₄H₇₄O₁₆P₄Ti Polymer coupling agent Titanium-pyrophosphate complex

Research Findings and Performance Metrics

  • Extraction Efficiency: DEHPA outperforms monoesters (e.g., Phosphoric Acid 2-Ethylhexyl Ester) in rare earth element recovery due to higher ligand denticity .
  • Thermal Stability : Phenyl-substituted derivatives (e.g., Phosphorous Acid, Bis(2-ethylhexyl) Phenyl Ester) exhibit superior thermal stability (~250°C) compared to DEHPA (~200°C) .
  • Environmental Impact : DEHPA shows moderate biodegradability, whereas DEHP is persistent and bioaccumulative .

Biological Activity

Diphosphoric acid, bis(2-ethylhexyl) ester (often referred to as DEHEP), is a chemical compound that has garnered attention for its biological activity, particularly concerning its potential effects on human health and the environment. This article delves into the biological properties, toxicological profiles, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is a phosphoric acid ester with the molecular formula C16H35O4PC_{16}H_{35}O_4P. It is primarily utilized in industrial applications as a plasticizer and solvent, contributing to the flexibility of various materials.

Toxicological Profile

  • Acute and Chronic Effects :
    • Acute Exposure : Contact with DEHEP can cause severe irritation and burns to the skin and eyes. Inhalation may lead to respiratory issues such as coughing and wheezing .
    • Chronic Exposure : Long-term exposure has been linked to potential bronchitis and other respiratory complications. However, studies have not conclusively demonstrated carcinogenic effects in animal models .
  • Reproductive and Developmental Toxicity :
    • Evidence suggests that DEHEP may disrupt endocrine functions, leading to reproductive toxicity. However, more research is needed to establish definitive links between exposure levels and reproductive outcomes .

Antibacterial and Larvicidal Properties

Recent studies have explored the antibacterial and larvicidal effects of bis(2-ethylhexyl) compounds. For instance, bis(2-ethylhexyl) phthalate (BEHP), a structurally similar compound, demonstrated significant antibacterial activity against pathogenic strains like Escherichia coli and Staphylococcus aureus, with inhibition zones noted at varying concentrations . Additionally, BEHP exhibited larvicidal properties against Culex quinquefasciatus, with an LC50 of 67.03 ppm after 72 hours of exposure .

Study on Antibacterial Activity

A study conducted on the antibacterial potential of BEHP derived from Lactiplantibacillus plantarum reported that it achieved 100% mortality in larvae at a concentration of 250 ppm. The study highlighted that higher concentrations resulted in increased acetylcholinesterase inhibition, indicating potential neurotoxic effects .

Environmental Impact Assessment

Research indicates that diphosphoric acid esters are prevalent in aquatic environments due to their widespread use in plastics. Monitoring studies have detected these compounds in wastewater treatment plants across Europe, raising concerns about their biodegradability and environmental persistence .

Table 1: Toxicological Effects of Diphosphoric Acid Esters

Effect TypeAcute EffectsChronic Effects
Skin ContactSevere irritation and burnsN/A
InhalationCoughing, wheezingPotential bronchitis
Reproductive ToxicityEndocrine disruptionEvidence lacking for long-term effects

Table 2: Antibacterial Activity of BEHP

Concentration (ppm)Inhibition Zone (mm)Mortality Rate (%)
501.66N/A
100N/AN/A
150N/AN/A
200N/AN/A
2500100

Q & A

Q. Q1. What are the established synthetic routes for diphosphoric acid, bis(2-ethylhexyl) ester, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound (also termed di-(2-ethylhexyl) phosphoric acid or D2EHPA) is synthesized via esterification of phosphorus oxychloride (POCl₃) with 2-ethylhexanol under controlled anhydrous conditions. A two-step process is typical:

Esterification: POCl₃ reacts with 2-ethylhexanol (molar ratio 1:2) at 60–80°C with continuous HCl gas removal to form bis(2-ethylhexyl) chlorophosphate.

Hydrolysis: The intermediate is hydrolyzed with water or dilute acid (e.g., H₂SO₄) to yield the final product.
Critical parameters include temperature control (to avoid side reactions like oxidation) and solvent choice (e.g., toluene for azeotropic distillation). Purity ≥97% is achievable via vacuum distillation .

Q. Q2. How can researchers validate the purity and structural integrity of this compound in laboratory settings?

Methodological Answer: Purity and structural validation require a multi-technique approach:

  • Titration: Acidic protons are quantified via potentiometric titration with NaOH.
  • Spectroscopy:
    • FTIR: Peaks at 1230–1250 cm⁻¹ (P=O stretch) and 1030–1050 cm⁻¹ (P-O-C stretch) confirm ester bonds.
    • ³¹P NMR: A singlet near δ = 1–2 ppm indicates a single phosphoric acid species.
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) identifies impurities like unreacted alcohol or hydrolysis byproducts .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in metal ion extraction efficiency data using this compound as a ligand?

Methodological Answer: Discrepancies in metal extraction (e.g., Zn²⁺ vs. Fe³⁺) often arise from pH dependency and competing hydration effects. To address this:

pH Isotherms: Measure distribution coefficients (D) across pH 1–5 to identify optimal extraction windows.

Ionic Strength Adjustment: Add NaClO₄ to maintain constant ionic strength and minimize activity coefficient variability.

Slope Analysis: Plot log D vs. log [ligand] to determine stoichiometry (e.g., 1:2 for Zn²⁺).

Competitive Extraction: Use radiotracers (e.g., ⁶⁵Zn vs. ⁵⁹Fe) to quantify selectivity under identical conditions .

Q. Q4. How can computational modeling complement experimental studies on the solvent extraction mechanism of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations provide mechanistic insights:

Ligand Conformation: Model the ester’s geometry to identify favorable binding sites (e.g., phosphoryl oxygen vs. alkyl chain steric effects).

Metal-Ligand Complexation: Calculate Gibbs free energy (ΔG) for reactions like:
Mn++2HLML2+2H+\text{M}^{n+} + 2\text{HL} \leftrightarrow \text{ML}_2 + 2\text{H}^+

Solvent Effects: Include implicit solvation models (e.g., COSMO-RS) to simulate organic/aqueous phase partitioning.
Validate simulations with EXAFS (Extended X-ray Absorption Fine Structure) for metal coordination geometry .

Q. Q5. What are the best practices for mitigating hydrolysis and oxidative degradation of this compound in long-term storage?

Methodological Answer: Degradation pathways include hydrolysis (ester bond cleavage) and autoxidation (alkyl chain peroxidation). Mitigation strategies:

  • Storage Conditions: Use amber glassware under inert gas (N₂/Ar) at 4°C to limit moisture and O₂ exposure.
  • Stabilizers: Add 0.1–0.5% (w/w) antioxidants like BHT (butylated hydroxytoluene).
  • Regular QC: Monitor acid number (mg KOH/g) via titration and peroxide value via iodometric assays .

Safety and Regulatory Considerations

Q. Q6. What are the critical safety protocols for handling this compound in laboratory environments?

Methodological Answer: Safety measures align with its corrosive (Category C) and irritant properties:

  • PPE: Neoprene gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods for bulk handling due to vapor pressure (\sim0.01 mmHg at 25°C).
  • Spill Management: Absorb with vermiculite, neutralize with NaHCO₃, and dispose as hazardous waste (EPA D003 code) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.